

# Desmethyl Ofloxacin Hydrochloride Certified Reference Material: A Technical Guide

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## Compound of Interest

Compound Name: *Desmethyl Ofloxacin*  
*Hydrochloride*

Cat. No.: *B562867*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Desmethyl Ofloxacin Hydrochloride**, a critical certified reference material for the pharmaceutical industry. This document details its chemical and physical properties, analytical methodologies for its characterization, and its essential role in the quality control of ofloxacin-containing drug products.

## Introduction

**Desmethyl Ofloxacin Hydrochloride** is the hydrochloride salt of Desmethyl Ofloxacin. Desmethyl Ofloxacin, also known as Ofloxacin Impurity E in the European Pharmacopoeia (EP) and Ofloxacin Related Compound A in the United States Pharmacopeia (USP), is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. As a significant impurity, its accurate identification and quantification are paramount to ensure the safety and efficacy of ofloxacin formulations. Certified reference materials (CRMs) of **Desmethyl Ofloxacin Hydrochloride** provide a benchmark for analytical methods, enabling reliable quality control and regulatory compliance.

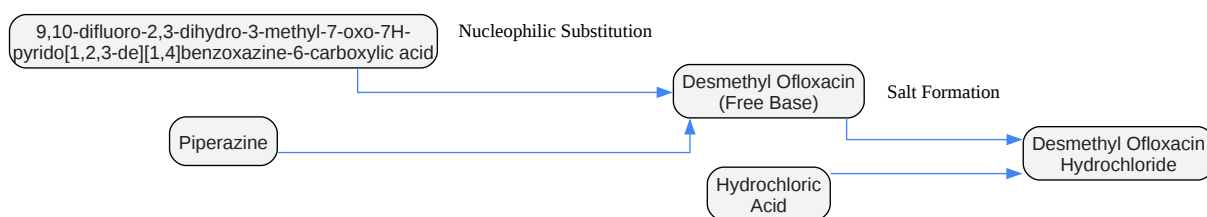
## Chemical and Physical Properties

A summary of the key chemical and physical properties of Desmethyl Ofloxacin and its hydrochloride salt is presented below.

Property	Desmethyl Ofloxacin	Desmethyl Ofloxacin Hydrochloride
Synonyms	N-Desmethyl ofloxacin, Ofloxacin Impurity E, Ofloxacin Related Compound A	9-Fluoro-2,3-dihydro-3-methyl- 10-(1-piperazinyl)-7-oxo-7H- pyrido[1,2,3-de]-1,4- benzoxazine-6-carboxylic Acid Hydrochloride
CAS Number	82419-52-1	402930-70-5
Molecular Formula	C <sub>17</sub> H <sub>18</sub> FN <sub>3</sub> O <sub>4</sub>	C <sub>17</sub> H <sub>18</sub> FN <sub>3</sub> O <sub>4</sub> • HCl
Molecular Weight	347.34 g/mol	383.80 g/mol
Appearance	White to Pale Yellow or Light Beige Solid	Solid
Solubility	Slightly soluble in DMSO and Methanol	Slightly soluble in PBS (pH 7.2)

## Synthesis and Purification

The synthesis of Desmethyl Ofloxacin typically involves the reaction of piperazine with 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid. The resulting Desmethyl Ofloxacin free base can then be converted to its hydrochloride salt.



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**Figure 1: Synthetic pathway of Desmethyl Ofloxacin Hydrochloride.**

The purification of **Desmethyl Ofloxacin Hydrochloride** to a certified reference material standard is a critical process that involves techniques such as recrystallization to remove process-related impurities and residual solvents. The final product undergoes rigorous testing to confirm its identity, purity, and potency.

## Analytical Characterization

Certified reference materials of **Desmethyl Ofloxacin Hydrochloride** are thoroughly characterized using a variety of analytical techniques to ensure their suitability for quantitative analysis.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of **Desmethyl Ofloxacin Hydrochloride** and for its quantification in ofloxacin drug products. A typical stability-indicating RP-HPLC method is detailed below.

### Experimental Protocol: HPLC Analysis

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile and/or methanol).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 294 nm.
- Injection Volume: 20 µL.
- Column Temperature: Ambient or controlled at 25 °C.

### Data Presentation: Typical HPLC Purity Data

Parameter	Specification
Purity (by area %)	$\geq 98\%$
Individual Impurity	$\leq 0.5\%$
Total Impurities	$\leq 2.0\%$

## Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of **Desmethyl Ofloxacin Hydrochloride**.

Experimental Protocol: LC-MS Analysis

- Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ITMS).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Analyzer: Ion Trap or Quadrupole Time-of-Flight (Q-TOF).
- Scan Range:  $m/z$  100-500.

Expected Data

The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule  $[M+H]^+$  of the free base at  $m/z$  348.1.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of **Desmethyl Ofloxacin Hydrochloride**.

Experimental Protocol:  $^1H$  and  $^{13}C$  NMR

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) or a mixture of deuterated chloroform ( $CDCl_3$ ) and deuterated methanol ( $CD_3OD$ ).

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Acquisition: Standard  $^1\text{H}$  and  $^{13}\text{C}$  acquisition parameters.

While specific, publicly available experimental spectra for the non-deuterated hydrochloride CRM are limited, the spectra would be expected to be consistent with the known chemical structure.

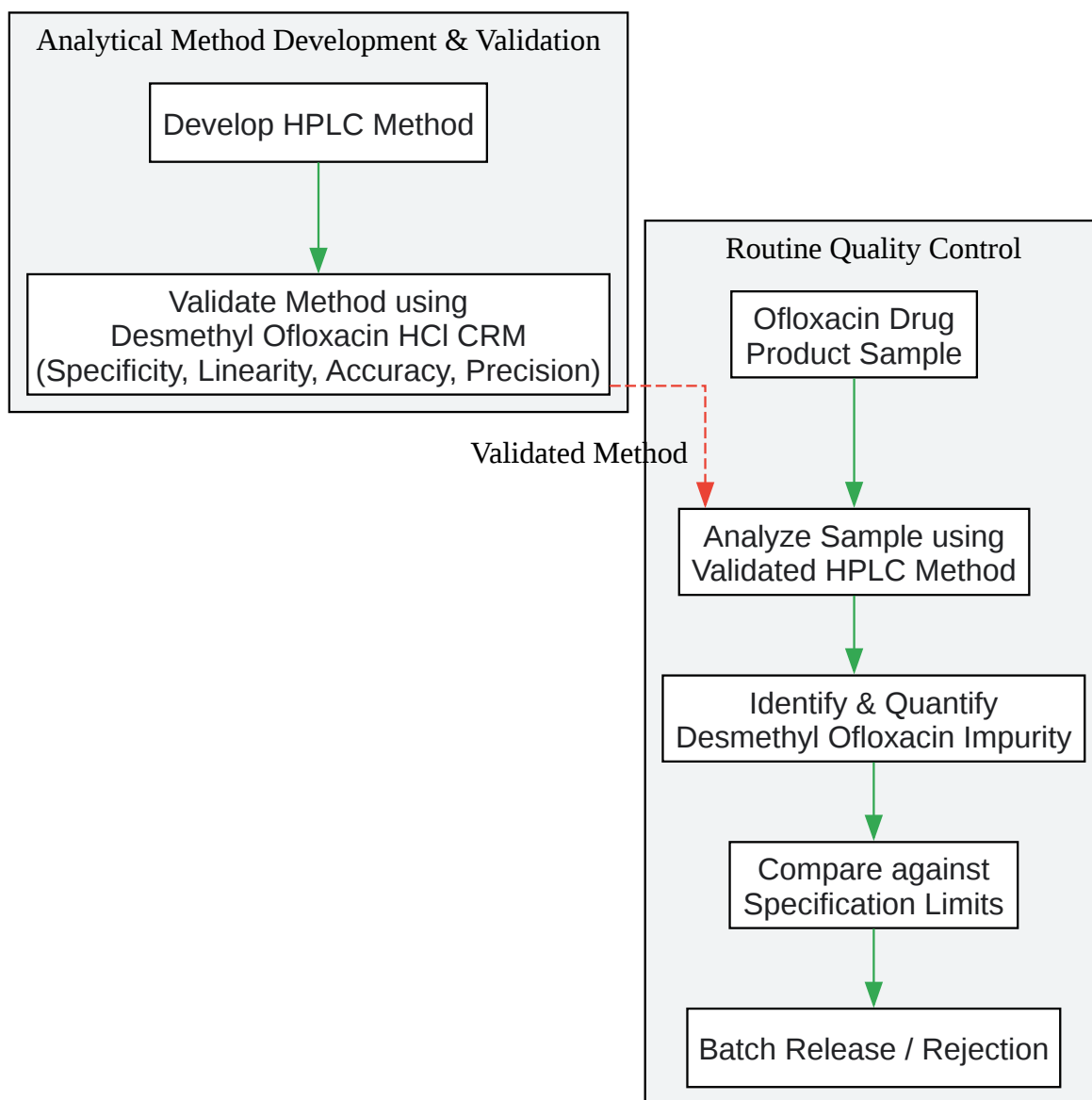
## Stability and Storage

Certified reference materials of **Desmethyl Ofloxacin Hydrochloride** require proper storage to maintain their integrity and purity over time.

Parameter	Recommendation
Storage Temperature	Long-term: -20°C. Short-term: 2-8°C.
Shipping Condition	Ambient temperature.
Light Sensitivity	Store protected from light.
Hygroscopicity	Store in a desiccator.

## Application in Pharmaceutical Quality Control

**Desmethyl Ofloxacin Hydrochloride** CRM is an indispensable tool in the quality control of ofloxacin pharmaceutical products. Its primary application is as a reference standard for the identification and quantification of the Desmethyl Ofloxacin impurity.



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